5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE
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Overview
Description
5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is a complex organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The chloro, dimethyl, and nitrophenyl groups are introduced through substitution reactions using specific reagents under controlled conditions.
Sulfanylation: The sulfanyl group is added via a nucleophilic substitution reaction, often using thiol reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted pyridine derivatives.
Scientific Research Applications
5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2,6-DIMETHYL-3-NITROPYRIDINE: Similar structure but lacks the sulfanyl group.
5-BROMO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE: Bromine instead of chlorine.
5-CHLORO-4,6-DIMETHYL-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE: Methoxy group instead of nitro group.
Uniqueness
The presence of both the nitrophenyl and sulfanyl groups in 5-CHLORO-4,6-DIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE makes it unique compared to similar compounds
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-13(7-17)15(18-10(2)14(9)16)22-8-11-3-5-12(6-4-11)19(20)21/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHCRATDVDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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